![molecular formula C156H236N42O46 B10847347 c[Glu18-Lys22][Gly8]GLP-1(7-37)-NH2](/img/structure/B10847347.png)
c[Glu18-Lys22][Gly8]GLP-1(7-37)-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound C[Glu18-Lys22][Gly8]GLP-1(7-37)-NH2 is a modified form of the glucagon-like peptide-1 (GLP-1), specifically designed to enhance its stability and biological activity. GLP-1 is a hormone that plays a crucial role in glucose metabolism by stimulating insulin secretion and inhibiting glucagon release. The modifications in this compound, including the addition of glutamic acid, lysine, and glycine residues, aim to improve its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C[Glu18-Lys22][Gly8]GLP-1(7-37)-NH2 involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The peptide chain is elongated through repeated cycles of deprotection and coupling reactions. The specific modifications, such as the addition of glutamic acid, lysine, and glycine residues, are introduced at the appropriate positions during the synthesis.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and reproducibility. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity. Lyophilization is used to obtain the final product in a stable, dry form .
Chemical Reactions Analysis
Types of Reactions
C[Glu18-Lys22][Gly8]GLP-1(7-37)-NH2: undergoes various chemical reactions, including:
Oxidation: This reaction can occur at methionine and cysteine residues, leading to the formation of sulfoxides and disulfides, respectively.
Reduction: Disulfide bonds can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with appropriate protecting groups.
Major Products Formed
Oxidation: Sulfoxides and disulfides.
Reduction: Free thiols.
Substitution: Modified peptides with altered amino acid sequences
Scientific Research Applications
C[Glu18-Lys22][Gly8]GLP-1(7-37)-NH2: has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in glucose metabolism and insulin secretion.
Medicine: Explored as a potential therapeutic agent for treating type 2 diabetes and obesity.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
The compound exerts its effects by binding to the glucagon-like peptide-1 receptor (GLP-1R) on pancreatic beta cells. This binding activates the cyclic adenosine monophosphate (cAMP) signaling pathway, leading to increased insulin secretion and decreased glucagon release. Additionally, it slows gastric emptying and promotes satiety, contributing to its therapeutic effects in diabetes and obesity .
Comparison with Similar Compounds
C[Glu18-Lys22][Gly8]GLP-1(7-37)-NH2: is unique due to its specific modifications, which enhance its stability and biological activity. Similar compounds include:
GLP-1(7-37): The unmodified form of the peptide.
GLP-1(7-36)amide: Another modified form with an amide group at the C-terminus.
Exenatide: A synthetic GLP-1 receptor agonist used in the treatment of type 2 diabetes.
Liraglutide: A long-acting GLP-1 receptor agonist with additional modifications to prolong its half-life
These comparisons highlight the unique features of This compound , particularly its enhanced stability and therapeutic potential.
Properties
Molecular Formula |
C156H236N42O46 |
|---|---|
Molecular Weight |
3435.8 g/mol |
IUPAC Name |
(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,9S,12S,21S)-21-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]-3-(2-carboxyethyl)-9-[(4-hydroxyphenyl)methyl]-6-(2-methylpropyl)-2,5,8,11,15-pentaoxo-1,4,7,10,16-pentazacyclohenicos-12-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C156H236N42O46/c1-16-81(10)126(153(242)175-84(13)131(220)185-110(65-90-68-167-95-37-24-23-36-93(90)95)144(233)187-106(61-78(4)5)145(234)195-124(79(6)7)151(240)184-97(38-25-28-56-157)134(223)170-72-118(208)176-96(41-31-59-166-156(162)163)133(222)168-70-115(161)205)197-146(235)108(62-87-32-19-17-20-33-87)189-141(230)104(50-55-122(214)215)181-137(226)98(39-26-29-57-158)178-130(219)83(12)173-129(218)82(11)174-136(225)101(46-51-114(160)204)180-138(227)99-40-27-30-58-165-116(206)52-47-102(140(229)188-107(64-89-42-44-92(203)45-43-89)143(232)186-105(60-77(2)3)142(231)182-103(139(228)179-99)49-54-121(212)213)183-149(238)112(74-199)192-152(241)125(80(8)9)196-148(237)111(67-123(216)217)190-150(239)113(75-200)193-155(244)128(86(15)202)198-147(236)109(63-88-34-21-18-22-35-88)191-154(243)127(85(14)201)194-119(209)73-171-135(224)100(48-53-120(210)211)177-117(207)71-169-132(221)94(159)66-91-69-164-76-172-91/h17-24,32-37,42-45,68-69,76-86,94,96-113,124-128,167,199-203H,16,25-31,38-41,46-67,70-75,157-159H2,1-15H3,(H2,160,204)(H2,161,205)(H,164,172)(H,165,206)(H,168,222)(H,169,221)(H,170,223)(H,171,224)(H,173,218)(H,174,225)(H,175,242)(H,176,208)(H,177,207)(H,178,219)(H,179,228)(H,180,227)(H,181,226)(H,182,231)(H,183,238)(H,184,240)(H,185,220)(H,186,232)(H,187,233)(H,188,229)(H,189,230)(H,190,239)(H,191,243)(H,192,241)(H,193,244)(H,194,209)(H,195,234)(H,196,237)(H,197,235)(H,198,236)(H,210,211)(H,212,213)(H,214,215)(H,216,217)(H4,162,163,166)/t81-,82-,83-,84-,85+,86+,94-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,124-,125-,126-,127-,128-/m0/s1 |
InChI Key |
GOARADSSYIPKJH-IJFSHCFJSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCCNC(=O)CC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CCC(=O)O)CC(C)C)CC5=CC=C(C=C5)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC7=CN=CN7)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C4CCCCNC(=O)CCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)O)CC(C)C)CC5=CC=C(C=C5)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC7=CN=CN7)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


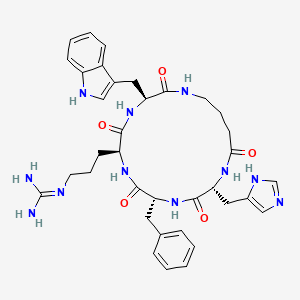
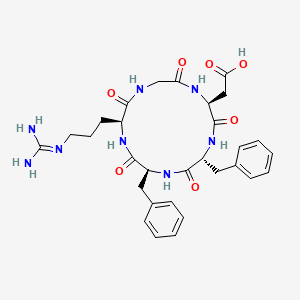
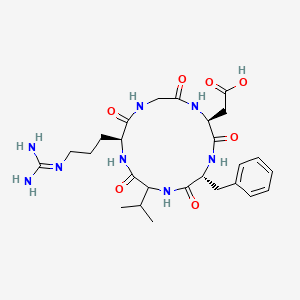
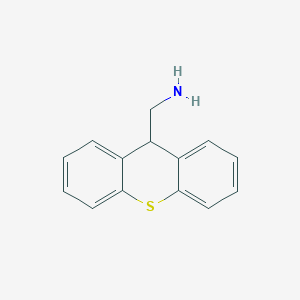
![c[-Arg-Gly-Asp-Acpca19-]](/img/structure/B10847289.png)
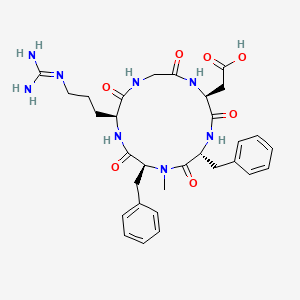
![c-[-Arg-Gly-Asp-Acpca30-]](/img/structure/B10847299.png)
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B10847300.png)
![c[-Arg-Gly-Asp-Acpca35-]](/img/structure/B10847308.png)
![c-[-Arg-Gly-Asp-Acpca33-]](/img/structure/B10847325.png)
![(3E)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide](/img/structure/B10847332.png)
![c[CO-o-C6H4-CO-Pro-D-Nal(2)-Arg-Trp-Lys]-NH2](/img/structure/B10847346.png)
![c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2](/img/structure/B10847350.png)
![c[CO-o-C6H4-CO-Pro-D-Phe-Arg-Trp-Lys]-NH2](/img/structure/B10847358.png)
